molecular formula C9H12O2S B1331134 5-Tert-butylthiophene-2-carboxylic acid CAS No. 29212-25-7

5-Tert-butylthiophene-2-carboxylic acid

Cat. No. B1331134
CAS RN: 29212-25-7
M. Wt: 184.26 g/mol
InChI Key: BJDXNKJQTLSJPM-UHFFFAOYSA-N
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Description

The compound 5-Tert-butylthiophene-2-carboxylic acid is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The tert-butyl group attached to the thiophene ring makes it a substituted thiophene, and the carboxylic acid functionality introduces reactive properties that can be utilized in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of substituted thiophenes, such as 5-Tert-butylthiophene-2-carboxylic acid, can be achieved through methods like the Fiesselmann reaction, which involves thiophene ring closure. This approach allows for the preparation of derivatives with various substituents, including long alkyl chains and aryl groups . Additionally, the synthesis of related compounds with tert-butyl groups has been reported, where starting materials like tert-butyl 4-oxopiperidine-1-carboxylate are used in reactions with other reagents such as ethyl cyanomalonate and sulfur to form complex thiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques like X-ray crystallography. For instance, the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was determined by X-ray analysis, revealing intramolecular hydrogen bonding . Although this compound is not 5-Tert-butylthiophene-2-carboxylic acid, the analysis techniques and findings provide insight into the structural characteristics that might be expected for similar tert-butyl substituted thiophene compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including formylation, acetylation, and bromination. For example, 2-tert-butyl-5-methylthiophene reacts at the 4-position when subjected to these reactions . The presence of tert-butyl groups can influence the reactivity and the position of substitution in the thiophene ring. Additionally, the synthesis of thiophenecarboxylic acids with α-alkyl radicals can be achieved through iodine and pyridine treatment of corresponding ketones, followed by alkaline hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of tert-butyl groups can affect the compound's solubility, boiling point, and melting point. The presence of a carboxylic acid group also introduces acidity and the potential for salt formation. The substituted thiophenes' reactivity towards electrophiles and nucleophiles can be studied through various reactions, such as the Vilsmeier–Haack reaction, which is used to synthesize related dicarboxylic acids . The thermal properties and stability of these compounds can be characterized using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • 5-Tert-butylthiophene-2-carboxylic acid has been used in the synthesis of various thiophene derivatives. Gol'dfarb and Konstantinov (1958) demonstrated the preparation of thiophenecarboxylic acids containing α-alkyl radicals, including 5-tert-butyl-2-methyl-3-thiophenecarboxylic acid and 2,5-di-tert-butyl-3-thiophenecarboxylic acid, which play a significant role in chemical synthesis and structural analysis (Y. Gol'dfarb & P. A. Konstantinov, 1958).

Biosensor Development

  • Hu, Xia, and Elioff (2016) explored the use of a terthiophene carboxylic derivative, related to 5-Tert-butylthiophene-2-carboxylic acid, as a fluorescent biosensor for protein detection, highlighting its potential in bioanalytical applications (Jingqiu Hu, Bing Xia, & Michael S. Elioff, 2016).

Organic Chemistry and Material Science

  • The compound has been a subject of study in organic chemistry, especially in the context of oxidation and metalation reactions, which are fundamental to material science and organic synthesis. Research by Nakayama & Sugihara (1991) and Graham & Scholz (1991) provides insights into the oxidation and utility of dianions derived from thiophene compounds (J. Nakayama & Y. Sugihara, 1991) (S. Graham & T. Scholz, 1991).

Photovoltaic Cell Applications

  • Yoon et al. (2011) conducted research on conductive polymer precursors, including terthiophene-3′-carboxylic acid, a structurally similar compound to 5-Tert-butylthiophene-2-carboxylic acid, for photovoltaic cells. This highlights the application in renewable energy technologies (Janghee Yoon et al., 2011).

Pharmaceutical and Medicinal Chemistry

  • Li and Casida (1994) explored derivatives of tert-butylthiophene in their studies on chloride channel blockers, indicating its relevance in pharmaceutical and medicinal chemistry (Q. X. Li & J. Casida, 1994).

Synthesis of Functionalized Polymers

  • The synthesis and characterization of polymers derived from thiophene-based carboxylic acids, including those related to 5-Tert-butylthiophene-2-carboxylic acid, have been a subject of research, demonstrating its application in polymer science. This is evident in studies by Lee, Shim, and Shin (2002) (Tae-Young Lee, Y. Shim, & S. Shin, 2002).

Safety And Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . There are several precautionary statements associated with this compound, including P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

properties

IUPAC Name

5-tert-butylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDXNKJQTLSJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332503
Record name 5-tert-butylthiophene-2-carboxylic acid
Source EPA DSSTox
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Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butylthiophene-2-carboxylic acid

CAS RN

29212-25-7, 478022-18-3
Record name 5-(1,1-Dimethylethyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29212-25-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-butylthiophene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butylthiophene-2-carboxylic acid
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Record name 478022-18-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5.0 g (39.02 mmol) of thiophene-2-carboxylic acid (Aldrich Chemical Co.) in 100 mL of methylene chloride stirred at 0° C. was added 11 g (82.5 mmol) of AICl3 and 5.8 g (43.0 mmol) of t-butyl bromide. The solution was stirred at room temperature for 18 hours then poured into 100 mL of ice water, and the mixture was extracted with ether. The extracts were washed with brine and dried over MgSO4, then concentrated to give 3.33 g of the title product. MS (M+H)+ : 202. NMR (CDCl3) δ:1.42 (s, 9H), 6.89 (d, 1H, J=4 Hz), 7.72 (d, 1H, J=4 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MG Uchuskin, NV Molodtsova, VT Abaev, IV Trushkov… - Tetrahedron, 2012 - Elsevier
… 2-tert-Butylthiophene was synthesized similarly starting from 5-tert-butylthiophene-2-carboxylic acid. All the reactions were carried out using freshly distilled and dry solvents from …
Number of citations: 39 www.sciencedirect.com
E Migianu, G Kirsch - Synthesis, 2002 - thieme-connect.com
New substituted 6, 7-dihydro-4H-thieno [3, 2-b] azepine-5, 8-diones were synthesized in seven steps, starting from substituted α-methylene ketones, via 3-aminothiophene-2-carboxylic …
Number of citations: 50 www.thieme-connect.com
AG Wagner - 2022 - search.proquest.com
Hedgehog (Hh) morphogens are expressed as dual-domain precursor proteins which undergo a unique cholesterol autoprocessing reaction called Cholesterolysis. Cholesterol acts as …
Number of citations: 0 search.proquest.com

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